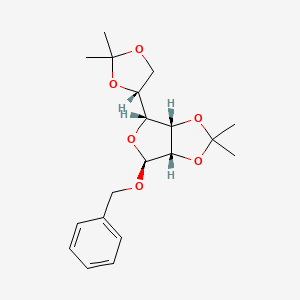

苄基 2,3:5,6-二-O-异丙基-α-D-甘露呋喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside, also known as Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside, is a useful research compound. Its molecular formula is C19H26O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗生素合成:它被用作抗生素 1,5-二脱氧-1,5-亚氨基-d-甘露醇合成的前体 (Broxterman 等人,1988).

抗炎和镇痛活性:在药物化学中,苄基 2,3:5,6-二-O-异丙基-α-D-甘露呋喃糖苷基化合物表现出显着的抗炎和镇痛活性 (El-Nezhawy 等人,2009).

C-二糖的合成:它被用于合成 C-二糖的偶联反应中,展示了其在碳水化合物化学中的作用 (Dondoni 等人,1996).

吡唑呋喃的开发:它的衍生物被用于合成吡唑呋喃,这是一种具有潜在抗病毒和抗肿瘤活性的化合物 (Herrera & Baelo, 1985).

寡核苷酸合成:苄基 2,3:5,6-二-O-异丙基-α-D-甘露呋喃糖苷的衍生物被用来创造一种新的寡核苷酸合成的通用固体载体,突出了其在核酸化学中的用途 (Azhayev, 1999).

磷酰衍生物的制备:它被用于制备 D-甘露吡喃糖和 L-古洛吡喃糖的磷酰衍生物,展示了其在有机磷化合物合成中的重要性 (Hanaya & Yamamoto, 2002).

杀虫和杀菌活性:苄基 2,3:5,6-二-O-异丙基-α-D-甘露呋喃糖苷的三有机锡甲基衍生物因其杀虫和杀菌活性而被探索 (McDonough 等人,1989).

亲核取代反应:它在碳水化合物中亲核取代反应中的作用被研究,进一步说明了其化学多功能性 (Brimacombe 等人,1969).

糖苷酶抑制剂合成:它被用于合成糖苷酶抑制剂,这在治疗剂的开发中很重要 (Buchanan 等人,1990).

不饱和核苷的制备:它的衍生物被用于制备不饱和己呋喃糖基核苷,这在核苷类似物领域中引起兴趣 (Lerner, 1975).

作用机制

Target of Action

Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside is primarily used in the biomedical industry . .

Mode of Action

It is known to be used in the synthesis of novel drugs , suggesting that it may interact with various biological targets to exert its effects.

Biochemical Pathways

As a constituent in the synthesis of diverse pharmaceuticals and therapeutic interventions , it likely influences multiple biochemical pathways.

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

Given its role in drug synthesis , it likely contributes to the therapeutic effects of these drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranoside. For instance, it is recommended to store the compound at -20° C to maintain its stability .

生化分析

Biochemical Properties

The biochemical properties of Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside are not well-documented in the literature. It is known that this compound is a monosaccharide and can be used to synthesize sugar

Molecular Mechanism

The molecular mechanism of action of Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside is not well understood. It is known that this compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose and, carbanucleoside enantiomers

属性

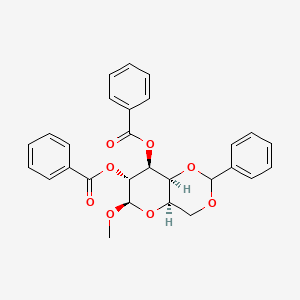

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranoside involves the protection of the hydroxyl groups on the mannose ring followed by benzyl protection of the anomeric carbon. The isopropylidene group is then introduced to the remaining hydroxyl groups. The benzyl group is then removed and the isopropylidene groups are deprotected to yield the final product.", "Starting Materials": [ "D-mannose", "Isopropylidene glycerol", "Benzyl chloride", "Sodium hydride", "Methanol", "Acetic anhydride", "Pyridine", "Methanesulfonic acid" ], "Reaction": [ "Protection of hydroxyl groups on mannose ring using isopropylidene glycerol and methanesulfonic acid", "Benzyl protection of anomeric carbon using benzyl chloride and sodium hydride", "Introduction of isopropylidene group to remaining hydroxyl groups using acetic anhydride and pyridine", "Removal of benzyl group using hydrogenation with palladium on carbon catalyst", "Deprotection of isopropylidene groups using methanesulfonic acid" ] } | |

CAS 编号 |

20689-02-5 |

分子式 |

C19H26O6 |

分子量 |

350.4 g/mol |

IUPAC 名称 |

(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

InChI |

InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15-16(25-19(3,4)24-15)17(22-14)20-10-12-8-6-5-7-9-12/h5-9,13-17H,10-11H2,1-4H3/t13?,14-,15?,16-,17+/m1/s1 |

InChI 键 |

FDOXFJBHCHWEOL-AEFXTWNNSA-N |

手性 SMILES |

CC1(OCC(O1)[C@@H]2C3[C@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)(C)C)C |

SMILES |

CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C |

规范 SMILES |

CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C |

同义词 |

Phenylmethyl 2,3:5,6-bis-O-(1-methylethylidene)-α-D-mannofuranoside; |

产品来源 |

United States |

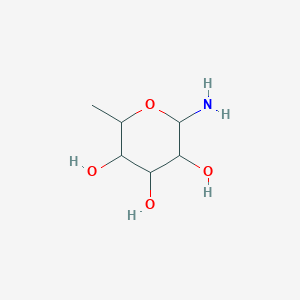

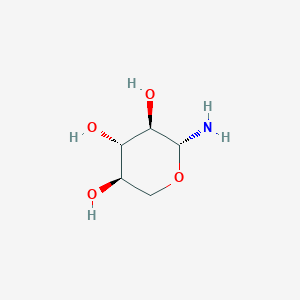

Q1: What is the significance of synthesizing compounds like 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol from Benzyl 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoside?

A1: The research aimed to synthesize compounds that could inhibit α- and β-D-mannosidases. These enzymes are involved in various biological processes, and their dysregulation can lead to several diseases. By synthesizing inhibitors like 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol from a readily available starting material like Benzyl 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoside, the researchers aimed to develop potential tools for studying these enzymes and their roles in disease. []

Q2: How potent are the synthesized mannose derivatives as inhibitors of α- and β-D-mannosidases compared to D-mannose?

A2: The synthesized 5-amino-5-deoxy-D-mannopyranose exhibited significantly stronger inhibition of α- and β-D-mannosidases compared to D-mannose, with Ki values ranging from 1.2 to 20 μM, representing a 100-10,000 fold increase in potency. This indicates that the structural modifications introduced during the synthesis significantly enhanced the inhibitory activity against these enzymes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)